2-Ethyl-5,6-dimethoxy-3-methyl-1-benzofuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-ethyl-5,6-dimethoxy-3-methylbenzofuran is a derivative of benzofuran, a heterocyclic compound that consists of fused benzene and furan rings. Benzofuran derivatives are known for their wide range of biological and pharmacological activities, making them valuable in drug discovery and development .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-5,6-dimethoxy-3-methylbenzofuran typically involves the bromination of a precursor compound followed by condensation reactions. For example, 2-bromo-1-(2-bromo-5,6-dimethoxy-3-methylbenzofuran-7-yl)ethanone can be synthesized in ethanol . The reaction conditions often involve standard bromination and condensation with aryl or heteroarylpiperazine .
Industrial Production Methods
Industrial production methods for benzofuran derivatives generally involve large-scale chemical synthesis using similar reaction conditions as those used in laboratory settings. The scalability of these methods depends on the availability of precursor compounds and the efficiency of the reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
2-ethyl-5,6-dimethoxy-3-methylbenzofuran can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include bromine for bromination, and aryl or heteroarylpiperazine for condensation reactions . The reaction conditions typically involve solvents like ethanol and controlled temperatures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, bromination reactions can produce brominated derivatives, while condensation reactions can yield various substituted benzofuran compounds .
Wissenschaftliche Forschungsanwendungen
2-ethyl-5,6-dimethoxy-3-methylbenzofuran has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Industry: Utilized in the development of new drugs and other chemical products.
Wirkmechanismus
The mechanism of action of 2-ethyl-5,6-dimethoxy-3-methylbenzofuran involves its interaction with specific molecular targets and pathways. For example, some benzofuran derivatives are known to inhibit the hypoxia-inducible factor (HIF-1) pathway, which is involved in the carcinogenesis of tumor protein (p53) . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 2-ethyl-5,6-dimethoxy-3-methylbenzofuran include other benzofuran derivatives such as:
- Psoralen
- 8-methoxypsoralen
- Angelicin
Uniqueness
The uniqueness of 2-ethyl-5,6-dimethoxy-3-methylbenzofuran lies in its specific structural features and the resulting biological activities. Its unique combination of ethyl, methoxy, and methyl groups on the benzofuran core can lead to distinct pharmacological properties compared to other benzofuran derivatives .
Eigenschaften
CAS-Nummer |
831171-08-5 |
---|---|
Molekularformel |
C13H16O3 |
Molekulargewicht |
220.26 g/mol |
IUPAC-Name |
2-ethyl-5,6-dimethoxy-3-methyl-1-benzofuran |
InChI |
InChI=1S/C13H16O3/c1-5-10-8(2)9-6-12(14-3)13(15-4)7-11(9)16-10/h6-7H,5H2,1-4H3 |
InChI-Schlüssel |
KZTDRLZXQAMFDL-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C2=CC(=C(C=C2O1)OC)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.